Psi-697: A Technical Guide to its Inhibition of P-selectin/PSGL-1 Binding
Psi-697: A Technical Guide to its Inhibition of P-selectin/PSGL-1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psi-697, chemically identified as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, is a novel, orally active small-molecule antagonist of P-selectin.[1] With a molecular mass of 367.83 g/mol , this compound has demonstrated significant potential in modulating inflammatory and thrombotic processes by targeting the critical interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This technical guide provides an in-depth overview of Psi-697, focusing on its mechanism of action, quantitative in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Core Mechanism: Inhibition of P-selectin/PSGL-1 Interaction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes at sites of inflammation and vascular injury. This interaction is primarily mediated through the binding of P-selectin to PSGL-1 on the surface of leukocytes. By competitively inhibiting this binding, Psi-697 effectively disrupts a key step in the inflammatory cascade and thrombus formation.
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Caption: Psi-697 inhibits the binding of P-selectin to PSGL-1.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetics of Psi-697.
In Vitro Efficacy
| Parameter | Description | Value | Reference |
| IC50 | Concentration of Psi-697 that inhibits 50% of human P-selectin binding to human PSGL-1 in Biacore and cell-based assays. | 50 - 125 µM | [1] |
In Vivo Efficacy in Rat Models
| Model | Dosage | Effect | Reference |
| Surgical Inflammation (Cremaster Venules) | 50 mg/kg p.o. | 39% reduction in rolling leukocytes (P < 0.05) | [1] |
| Venous Thrombosis | 100 mg/kg p.o. | 18% reduction in thrombus weight (P < 0.05) | [1] |
| Carotid Artery Injury | 15 mg/kg p.o. daily for 13 days | 25.7% decrease in intima/media ratio (P = 0.002) | [1] |
| Carotid Artery Injury | 30 mg/kg p.o. daily for 13 days | 40.2% decrease in intima/media ratio (P = 0.025) | [1] |
| Venous Thrombosis (Stenosis Model) | 30 mg/kg p.o. daily | Significantly decreased vein wall stiffness and intimal thickness | [2] |
Human Pharmacokinetics
| Dosage | Time Point | Mean Plasma Concentration (ng/mL) | Reference |
| 600 mg p.o. | 4 hours | 1906 | [3][4] |
| 600 mg p.o. | 24 hours | 83 | [3][4] |
Rat Pharmacokinetics (Qualitative)
The pharmacokinetics of Psi-697 in rats have been characterized by low clearance, a short half-life, a low volume of distribution, and moderate apparent oral bioavailability.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
P-selectin/PSGL-1 Binding Assay (Biacore)
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Caption: Workflow for the Biacore-based P-selectin/PSGL-1 binding assay.
Protocol:
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Immobilization: Human P-selectin glycoprotein ligand-1 (PSGL-1) is immobilized on a sensor chip surface.
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Analyte Preparation: A solution of soluble human P-selectin is prepared.
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Inhibitor Preparation: Serial dilutions of Psi-697 are prepared.
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Binding and Inhibition: Soluble P-selectin, either alone or in the presence of varying concentrations of Psi-697, is injected over the PSGL-1-coated surface.
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Data Acquisition: The binding interaction is monitored in real-time by measuring the change in surface plasmon resonance units (RU).
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Data Analysis: The percentage of inhibition of P-selectin binding is calculated for each concentration of Psi-697. The IC50 value is determined by plotting the percent inhibition against the logarithm of the Psi-697 concentration.
Cell-Based Leukocyte Adhesion Assay
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Caption: Workflow for the cell-based leukocyte adhesion assay.
Protocol:
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Plate Coating: Microplate wells are coated with soluble P-selectin-Ig fusion protein.
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Cell Culture: HL-60 cells, a human promyelocytic leukemia cell line that expresses PSGL-1, are cultured and prepared for the assay.
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Treatment: HL-60 cells are added to the P-selectin-coated wells in the presence of varying concentrations of Psi-697 or a vehicle control.
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Incubation: The plate is incubated to allow for cell adhesion to the P-selectin-coated surface.
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Washing: Non-adherent cells are removed by a gentle washing step.
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Quantification: The number of adherent cells is quantified, typically using a fluorescence-based method after labeling the cells.
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Data Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of Psi-697.
In Vivo Surgical Inflammation Model (Rat Cremaster Muscle)
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Caption: Workflow for the in vivo surgical inflammation model.
Protocol:
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Drug Administration: Psi-697 is administered orally to rats at the desired dose.
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Surgical Preparation: After a specified time for drug absorption, the rat is anesthetized, and the cremaster muscle is surgically exteriorized for microscopic observation.
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Intravital Microscopy: The exteriorized cremaster muscle is observed under a microscope, and postcapillary venules are identified. Surgical trauma typically induces an inflammatory response.
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Data Acquisition: Video recordings of the microcirculation are captured to observe leukocyte rolling and adhesion.
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Data Analysis: The number of rolling leukocytes passing a defined point in a venule per unit of time is counted and compared between Psi-697-treated and vehicle-treated animals.
Conclusion
Psi-697 is a potent and orally bioavailable small-molecule inhibitor of the P-selectin/PSGL-1 interaction. Its demonstrated efficacy in preclinical models of inflammation and thrombosis underscores its potential as a therapeutic agent for a range of cardiovascular and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of Psi-697 and other P-selectin antagonists.
References
- 1. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Effect of PSI-697, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
